molecular formula C22H24N2O5 B7694177 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

Cat. No. B7694177
M. Wt: 396.4 g/mol
InChI Key: MUGLTBSVQVFHGZ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. HM-3 is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not well understood, but it is thought to act by inducing apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as arthritis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide. One area of interest is its potential as an anti-cancer agent, and further studies could be done to explore its efficacy in different types of cancer. Additionally, more research could be done to better understand its mechanism of action and to identify potential drug targets. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide could also be explored for its potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide involves a multi-step process, beginning with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form the intermediate compound 3,4,5-trimethoxy-N-methylbenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been the subject of several scientific studies due to its potential applications in medical research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13-7-6-8-14-9-16(21(25)23-19(13)14)12-24(2)22(26)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGLTBSVQVFHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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